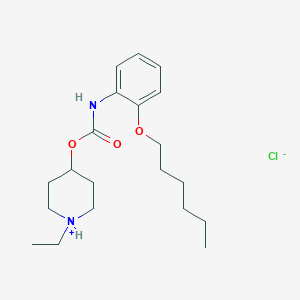
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as the 'HEPP' derivative and belongs to the class of carbamates. The HEPP derivative has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The HEPP derivative works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in various cognitive functions such as memory and learning. By inhibiting the activity of acetylcholinesterase, the HEPP derivative increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The HEPP derivative has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. The HEPP derivative has also been shown to have analgesic and anti-inflammatory properties, which can be beneficial in the treatment of pain and inflammation. Additionally, the HEPP derivative has been shown to have anticonvulsant properties, which can be useful in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
The HEPP derivative has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. The HEPP derivative also has good solubility in various solvents, which makes it easy to work with in the lab. However, the HEPP derivative has some limitations for lab experiments. It is relatively expensive to produce and may not be readily available in large quantities.
Zukünftige Richtungen
There are several future directions for the study of the HEPP derivative. One potential area of research is the development of new derivatives of the HEPP compound with improved pharmacological properties. Another area of research is the investigation of the HEPP derivative's potential use in the treatment of other diseases such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to determine the optimal dosage and administration of the HEPP derivative for various diseases.
Synthesemethoden
The HEPP derivative can be synthesized using a multi-step process that involves the reaction of 2-(hexyloxy)phenol with ethyl 4-piperidone-1-carboxylate in the presence of a base. The resulting product is then treated with phosgene and an amine to yield the HEPP derivative. This synthesis method has been optimized to produce high yields of the HEPP derivative with good purity.
Wissenschaftliche Forschungsanwendungen
The HEPP derivative has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. The HEPP derivative has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. The HEPP derivative has shown promising results in animal studies and is currently being evaluated in clinical trials.
Eigenschaften
CAS-Nummer |
105383-98-0 |
|---|---|
Produktname |
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride |
Molekularformel |
C20H33ClN2O3 |
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
(1-ethylpiperidin-1-ium-4-yl) N-(2-hexoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-3-5-6-9-16-24-19-11-8-7-10-18(19)21-20(23)25-17-12-14-22(4-2)15-13-17;/h7-8,10-11,17H,3-6,9,12-16H2,1-2H3,(H,21,23);1H |
InChI-Schlüssel |
NAQPIGSTYMFXDI-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CC.[Cl-] |
Kanonische SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CC.[Cl-] |
Synonyme |
o-(Hexyloxy)carbanilic acid 1-ethyl-4-piperidyl ester hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[6-[bis(2-methoxy-2-oxoethyl)amino]-5-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B218252.png)

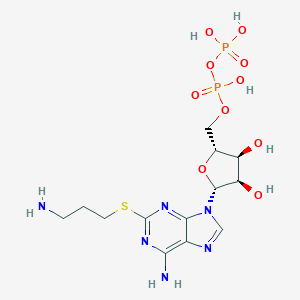
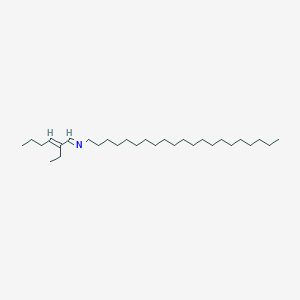
![Sodium;(5R,6E)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B218284.png)

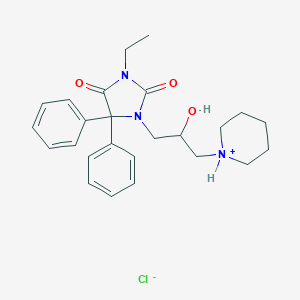
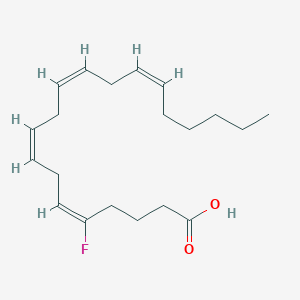

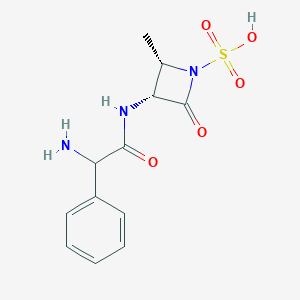
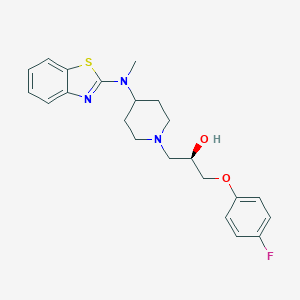

![(Z)-8-[(8E,17Z,27E,31E)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B218337.png)
